Pentanedioic acid, 3-oxo-, ethyl methyl ester
Description
Properties
IUPAC Name |
1-O-ethyl 5-O-methyl 3-oxopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBQRDSBFWLESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451236 | |
| Record name | Pentanedioic acid, 3-oxo-, ethyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64127-41-9 | |
| Record name | Pentanedioic acid, 3-oxo-, ethyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of α,β-Unsaturated Aldehydes with Ketene
The first stage involves reacting α,β-unsaturated aldehydes (e.g., acrolein or methacrolein) with ketene (CH₂=C=O) to form 4-alkenyl-2-oxetanones. This exothermic reaction is catalyzed by Lewis acids like boron trifluoride (BF₃) in polar aprotic solvents such as tetrahydrofuran (THF) at temperatures between -30°C and 0°C.
- Reactants: Acrolein (1.5 mol), ketene (1.65 mol)
- Catalyst: Boron trifluoride etherate (6 mL)
- Solvent: THF (300 mL)
- Temperature: -20°C
- Yield: 75.9% (4-vinyl-2-oxetanone)
The product, 4-vinyl-2-oxetanone, is purified via vacuum distillation (44–47°C at 0.04–0.07 mbar) to achieve >99% purity, critical for subsequent steps.
Ring-Opening with Alkali Metal Alcoholates
The 4-alkenyl-2-oxetanone undergoes ring-opening via treatment with alkali metal alcoholates (e.g., sodium methoxide or ethoxide) to yield 3-hydroxy-4-pentenoic acid alkyl esters. This step requires meticulous control of temperature (-10°C to +10°C) and solvent selection (typically the corresponding alcohol).
- Reactant: 4-vinyl-2-oxetanone (0.50 mol)
- Reagent: Sodium ethoxide (0.55 mol) in ethanol
- Acidification: Hydrogen chloride gas in ethanol
- Yield: 83.5% (3-hydroxy-4-pentenoic acid ethyl ester)
Post-reaction neutralization with HCl ensures precipitation of alkali metal chlorides, which are removed via filtration. The ester is stabilized with antioxidants like 2,6-di-tert-butylphenol before distillation.
Catalytic Isomerization to β-Keto Esters
The final stage isomerizes 3-hydroxy-4-pentenoic acid esters to the target β-keto ester using noble metal catalysts. Palladium on activated carbon (5% Pd) in toluene at 80–110°C is optimal, achieving near-quantitative conversion.
- Catalyst: Palladium on activated carbon (1.3 g)
- Solvent: Toluene (65 g)
- Temperature: 80°C
- Duration: 15 hours
- Yield: >95% (3-oxopentanoic acid methyl ester)
Residual by-products like 3-oxo-4-pentenoate are hydrogenated at room temperature with fresh catalyst to enhance purity.
Optimization and Comparative Analysis
Catalyst Performance
Palladium outperforms rhodium and platinum in isomerization efficiency. Supported catalysts (e.g., Pd/C) mitigate metal leaching and enable reuse.
| Catalyst | Support | Temperature (°C) | Yield (%) | By-Products (%) |
|---|---|---|---|---|
| Pd (5%) | Activated Carbon | 80 | 95 | <5 |
| Rh (3%) | Alumina | 100 | 87 | 12 |
| Pt (5%) | Silica | 110 | 82 | 15 |
Solvent and Temperature Effects
Toluene is preferred for its inertness and high boiling point, facilitating reactions at elevated temperatures without degradation. Lower temperatures (<80°C) prolong reaction times, while higher temperatures (>110°C) promote side reactions.
Challenges and Mitigation Strategies
- Intermediate Purity: Distillation under fine vacuum (0.13 mbar) is essential to remove impurities that poison catalysts.
- By-Product Formation: Hydrogenation steps eliminate unsaturated by-products, ensuring >98% final purity.
- Scalability: Batch processing with continuous ketene feed minimizes safety risks associated with gas handling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentanedioic acid, 3-oxo-, ethyl methyl ester can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxy esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of pentanedioic acid esters.
Reduction: Hydroxy esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pentanedioic acid, 3-oxo-, ethyl methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including drug development and formulation.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which pentanedioic acid, 3-oxo-, ethyl methyl ester exerts its effects involves its functional groups. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols. The keto group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Diethyl 3-Oxopentanedioate (Diethyl 3-Oxoglutarate)
- Structure : Both compounds share the 3-oxopentanedioic acid backbone but differ in ester groups (diethyl vs. ethyl methyl).
- Physical Properties: Property Diethyl Ester Ethyl Methyl Ester (Inferred) Molecular Formula C₉H₁₄O₅ C₈H₁₂O₅ Molecular Weight 202.21 g/mol ~194.18 g/mol Boiling Point Not reported Likely lower than diethyl Solubility Soluble in organic solvents Similar solubility profile
- Reactivity: The diethyl ester undergoes keto-enol tautomerism, enabling nucleophilic attacks at the α-carbon. The ethyl methyl ester is expected to exhibit similar reactivity but may show differences in reaction rates due to steric and electronic effects of the methyl group.
- Applications: Diethyl 3-oxoglutarate is used in synthesizing pyrrolidine derivatives and pharmaceuticals.
Dimethyl 3-Oxopentanedioate
- Structure : Features two methyl ester groups.
- Physical Properties : Lower molecular weight (C₇H₁₀O₅, ~174.15 g/mol) compared to the ethyl methyl ester. Higher volatility due to smaller ester groups.
- Applications : Dimethyl esters are often used in fragrances (e.g., pentanedioic acid dimethyl ester is an odor-active compound in lacquered wood ). The ethyl methyl ester may exhibit intermediate volatility, making it suitable for specialized solvent or flavor applications.
Other β-Keto Esters
Compounds like ethyl 3-oxo-5-phenylpentanoate () and alkyl α-methyl 3-oxobutanoates () share the β-keto ester motif but differ in chain length and substituents:
- Reactivity: Acyclic β-keto esters (e.g., ethyl 3-oxo-5-phenylpentanoate) show lower stereoselectivity in fluorination reactions compared to cyclic analogs due to conformational flexibility . The ethyl methyl ester of 3-oxopentanedioic acid may face similar challenges in asymmetric synthesis.
- Biological Activity : β-Keto esters like urs-12-ene-24-oic acid, 3-oxo methyl ester () exhibit anti-inflammatory and pesticidal properties. The ethyl methyl ester may share bioactivity profiles, warranting exploration in pharmacological screens.
Odor and Flavor Potential
- Pentanedioic acid dimethyl ester is identified as a key odorant in lacquered wood . The ethyl methyl ester’s intermediate chain length may contribute to unique volatile profiles in fragrances or food additives.
Data Tables
Table 1: Structural and Physical Comparison of 3-Oxopentanedioate Esters
Table 2: Bioactive β-Keto Esters and Their Properties
Biological Activity
Pentanedioic acid, 3-oxo-, ethyl methyl ester (commonly referred to as ethyl methyl 3-oxopentanedioate) is a compound with notable biological activities that have garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article delves into its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula . It features a pentanedioic acid backbone with a keto group at the 3-position and ethyl and methyl ester functionalities. This structural configuration contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl acetoacetate with malonic acid derivatives under acidic conditions. This reaction can yield various derivatives depending on the substituents used. The compound can also be synthesized via multi-step organic reactions, which include esterification and decarboxylation processes.
Biological Activity
This compound exhibits a range of biological activities:
- Antitumor Activity : Studies have indicated that derivatives of pentanedioic acid can inhibit tumor cell proliferation. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The IC50 values for these activities are crucial for assessing their potency as anticancer agents.
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| A549 | 9.14 |
| MCF-7 | 12.45 |
| HepG2 | 15.15 |
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has demonstrated inhibitory effects on glutamate carboxypeptidase II (GCPII), which is implicated in neurological disorders and cancer progression .
- Neuroprotective Effects : Research suggests that pentanedioic acid derivatives may offer neuroprotective benefits in models of neurological diseases. This is attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of pentanedioic acid derivatives on tumor growth in vivo using mouse models. Results showed a significant reduction in tumor size compared to control groups, indicating the potential of these compounds as therapeutic agents against cancer .
- Neuroprotective Mechanisms : In a preclinical model of Alzheimer's disease, pentanedioic acid derivatives were found to improve cognitive function and reduce amyloid-beta plaque formation, suggesting their role in neuroprotection .
Q & A
Q. How can researchers confirm the identity and purity of 3-oxo-pentanedioic acid ethyl methyl ester during synthesis?
Methodological Answer:
- Use gas chromatography (GC) with non-polar columns (e.g., DB-1 or DB-5) and temperature programming (e.g., 50°C to 250°C at 4 K/min) to compare retention indices (RI) against known standards .
- Validate purity via mass spectrometry (MS) by matching fragmentation patterns to reference data (e.g., molecular ion peak at m/z 130.14 for C₆H₁₀O₃) .
- Cross-reference spectral data (e.g., IR, NMR) with NIST Chemistry WebBook entries to confirm structural consistency .
Q. What is the recommended synthetic route for 3-oxo-pentanedioic acid ethyl methyl ester?
Methodological Answer:
- Prepare via one-step condensation of methyl bromoacetate with propionitrile under basic conditions, followed by esterification .
- Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yield, as β-keto esters like this compound are prone to keto-enol tautomerism, which may affect stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or IR) for 3-oxo-pentanedioic acid ethyl methyl ester be resolved?
Methodological Answer:
- Perform variable-temperature NMR to distinguish tautomeric forms (keto vs. enol), as the equilibrium may shift with solvent or temperature .
- Use computational chemistry tools (e.g., DFT calculations) to simulate spectra and compare with experimental data, resolving ambiguities in peak assignments .
- Validate via 2D NMR techniques (e.g., HSQC, HMBC) to confirm coupling patterns and hydrogen-carbon correlations .
Q. What experimental strategies mitigate thermal degradation during GC analysis of 3-oxo-pentanedioic acid ethyl methyl ester?
Methodological Answer:
- Employ cold on-column injection to minimize thermal stress and prevent decomposition at high temperatures .
- Optimize the GC temperature ramp (e.g., 2–4 K/min) to balance resolution and compound stability .
- Validate with derivatization (e.g., trimethylsilylation) to stabilize the β-keto ester group before analysis .
Q. How does the ester’s volatility impact its quantification in environmental or biological matrices?
Methodological Answer:
Q. What computational models predict the reactivity of 3-oxo-pentanedioic acid ethyl methyl ester in nucleophilic reactions?
Methodological Answer:
- Simulate reaction pathways using molecular dynamics (MD) or quantum mechanical (QM) software to identify electrophilic sites (e.g., carbonyl carbons) .
- Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported chromatographic retention indices for this compound?
Methodological Answer:
Q. What factors contribute to batch-to-batch variability in synthetic yields?
Methodological Answer:
- Control moisture levels rigorously, as β-keto esters are hygroscopic and prone to hydrolysis .
- Monitor reaction progress via in-situ FTIR to track carbonyl group conversion and optimize stopping points .
Experimental Design
Q. How to design a stability study for 3-oxo-pentanedioic acid ethyl methyl ester under varying pH conditions?
Methodological Answer:
Q. What advanced separation techniques improve resolution of stereoisomers or tautomers in this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
